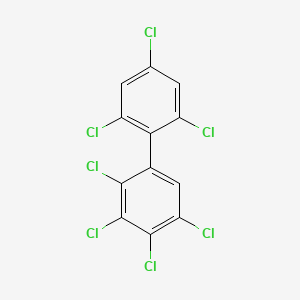

2,2',3,4,4',5,6'-Heptachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-6(14)9(7(15)2-4)5-3-8(16)11(18)12(19)10(5)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRLRYZUMSYVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074191 | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60145-23-5 | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SX3MXX98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 2,2',3,4,4',5,6'-Heptachlorobiphenyl

Executive Summary: The Chiral Challenge

2,2',3,4,4',5,6'-Heptachlorobiphenyl (PCB 182) represents a critical case study in environmental toxicology and stereochemistry.[1] Unlike the planar, "dioxin-like" PCBs that bind the Aryl Hydrocarbon Receptor (AhR), PCB 182 is a non-dioxin-like (NDL) congener.[1][2] Its bulky 2,2',6'-ortho-substitution pattern creates a high rotational energy barrier, locking the molecule into stable atropisomers .[1]

For researchers in drug development and toxicology, PCB 182 serves as a benchmark for atropselective biotransformation .[1] It models how highly lipophilic, chirally stable halogenated scaffolds interact with Cytochrome P450 systems and neuroreceptors (specifically Ryanodine Receptors), often displaying enantiomer-specific toxicity.[1]

Molecular Identity & Structural Dynamics

PCB 182 is defined by extreme steric hindrance.[1] The presence of three chlorine atoms in the ortho positions (2, 2', and 6') prevents the two phenyl rings from rotating freely through a planar conformation.[3]

-

Ballschmiter & Zell (BZ) Number: 182[1]

-

Chirality: Axial chirality (Atropisomerism). Exists as (+) and (-) enantiomers.[1]

Structural Significance

Because it cannot assume a planar configuration, PCB 182 does not fit into the AhR binding pocket.[1] Instead, its toxicity is mediated through conformational recognition by calcium channels and metabolic enzymes, making its 3D structure—not just its chemical formula—the driver of its biological activity.[1]

Physicochemical Properties

The following data aggregates experimental and high-confidence predicted values from EPA CompTox and NIST databases. These properties dictate the compound's environmental fugacity and ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1]

| Property | Value | Unit | Context/Implication |

| Molecular Weight | 395.32 | g/mol | High MW facilitates lipid retention.[1] |

| Log Kow | 7.13 – 7.27 | - | Extreme Lipophilicity. Indicates near-permanent sequestration in adipose tissue.[1] |

| Water Solubility | ~3.1 × 10⁻⁹ | mol/L | Effectively insoluble; transport is particle-bound or lipid-mediated.[1] |

| Vapor Pressure | 1.14 × 10⁻⁶ | mm Hg | Semi-volatile; capable of long-range atmospheric transport (global distillation).[1] |

| Henry’s Law Constant | ~2.58 × 10⁻⁴ | atm-m³/mol | High volatility from water bodies; partitions readily from water to air.[1] |

| Melting Point | 121 – 122 | °C | Solid at physiological temperatures.[1][6] |

Analytical Protocol: Enantioselective Separation

Objective: To separate and quantify the (+) and (-) atropisomers of PCB 182 from biological matrices (plasma/tissue). Standard: Validation required against racemic standards (e.g., AccuStandard C-183N).

Methodology: Chiral Gas Chromatography (GC-MS)[1]

1. Extraction (Lipid-Rich Matrices):

-

Lysis: Homogenize tissue (1g) with Na₂SO₄ (anhydrous) to bind water.

-

Solvent: Extract with Hexane:Dichloromethane (1:1 v/v) via Soxhlet (16h) or Pressurized Liquid Extraction (PLE).

-

Lipid Removal (Critical): Treat extract with concentrated H₂SO₄ (acid digestion) or pass through an Acidified Silica Gel column (44% H₂SO₄ w/w). PCB 182 is acid-stable; lipids are destroyed.[1]

-

Sulfur Cleanup: If sediment/soil, expose to activated copper powder to remove elemental sulfur interferences.[1]

2. Chromatographic Separation:

-

Instrument: GC-MS (SIM Mode) or GC-ECD.[1]

-

Chiral Column: Chirasil-Dex CB (Beta-cyclodextrin derivatized) or BGB-172 (20% tert-butyldimethylsilylated-beta-cyclodextrin).[1]

-

Rationale: The cyclodextrin cavity interacts differentially with the axial chirality of the PCB 182 atropisomers.

-

-

Temperature Program: Isothermal hold at 160°C (2 min) → Ramp 2°C/min to 200°C → Hold. (Slow ramp essential for chiral resolution).

3. Visualization of Analytical Workflow

Figure 1: Step-by-step workflow for the enantioselective isolation of PCB 182, highlighting critical cleanup stages.

Toxicology & Mechanism of Action[2][7]

Distinction: Unlike PCB 126 (dioxin-like), PCB 182 does not activate the AhR pathway.[1] Its toxicity is neurotoxic and calcium-signaling dependent .[1]

Mechanism: Ryanodine Receptor (RyR) Sensitization

PCB 182 binds to RyR1 and RyR2 channels in the sarcoplasmic/endoplasmic reticulum.

-

Effect: It stabilizes the "open" state of the channel.

-

Outcome: Uncontrolled Ca²⁺ efflux into the cytoplasm.

-

Neurotoxicity: Altered dendritic growth, plasticity deficits, and potential excitotoxicity.[1]

-

Atropselectivity: Research indicates that one atropisomer often binds with significantly higher affinity to RyR than its mirror image, leading to enantiomer-specific potency.[1]

Metabolic Fate (ADME)

Metabolism is the rate-limiting step for elimination.

-

Enzymes: CYP2B and CYP2A series (Phenobarbital-inducible families) are the primary metabolizers, not CYP1A1.[1]

-

Pathway: Oxidation occurs at the meta-para positions (since ortho is blocked).

-

Product: Hydroxylated PCBs (OH-PCB 182). These metabolites are often more toxic than the parent compound and can disrupt thyroid hormone transport by binding to Transthyretin (TTR).

6. Visualization of Toxicity Pathway

Figure 2: The dual-pathway toxicity of PCB 182: Direct receptor binding and metabolic activation leading to calcium dyshomeostasis.[1]

References

-

United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (DTXSID8074235). [Link][1]

-

National Institute of Standards and Technology (NIST). 2,2',3,3',4,5',6-Heptachlorobiphenyl Mass Spectrum and Properties. [Link][1]

-

Kania-Korwel, I., & Lehmler, H. J. (2016).[1] Chiral Polychlorinated Biphenyls: Absorption, Metabolism, and Excretion.[1] Environmental Science and Pollution Research.[1] [Link]

-

Pessah, I. N., et al. (2010).[1] Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens: Roles of Ryanodine Receptors. [Link]

Sources

- 1. 2,2',3,3',4,5',6-Heptachlorobiphenyl [webbook.nist.gov]

- 2. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2,2',3,4,4',5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 53038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Mechanisms, Quantification, and Trophic Magnification of PCB 182 in Aquatic Ecosystems

Executive Summary

This technical guide provides a rigorous analysis of the bioaccumulation dynamics of PCB 182 (

Physicochemical Determinants of Bioaccumulation[1][2]

The environmental fate of PCB 182 is dictated by its molecular architecture. As a heptachlorobiphenyl with three ortho-chlorine substitutions, it possesses a high barrier to rotation, resulting in significant steric hindrance.

Molecular Configuration & Chirality

-

IUPAC Name:

-heptachlorobiphenyl -

Structure: The presence of three ortho-chlorines (

) restricts rotation around the biphenyl bond. This steric bulk prevents the molecule from assuming a planar configuration, which inhibits interaction with the Aryl Hydrocarbon Receptor (AhR). Consequently, PCB 182 is considered a non-dioxin-like (NDL) PCB. -

Chirality: Due to the asymmetry of the substitution pattern and the high rotational energy barrier, PCB 182 exists as stable atropisomers. In biological systems, enantioselective metabolism can alter the racemic ratio found in commercial mixtures (e.g., Aroclor 1260), serving as a biomarker for biotransformation.

Partition Coefficients

The driving force for aquatic bioaccumulation is the partitioning from the aqueous phase to the lipid phase of organisms.

| Parameter | Value / Range | Significance |

| Molecular Weight | 395.3 g/mol | High MW reduces membrane permeability via passive diffusion but increases retention once absorbed. |

| 7.2 – 7.5 (Experimental) | Indicates extreme lipophilicity. Values | |

| ~7.0 | Strong sorption to organic carbon in sediments, making sediments a long-term reservoir. | |

| Water Solubility | ~0.5 – 1.0 | Extremely low; transport is primarily particle-bound. |

Bioaccumulation Mechanisms

Uptake Pathways: BCF vs. BAF

For PCB 182, the distinction between Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) is critical.[1]

-

Bioconcentration (BCF): Accumulation solely from water (respiration). For super-hydrophobic compounds like PCB 182, BCF is often limited by the slow desorption from water and steric difficulties in crossing gill membranes.

-

Bioaccumulation (BAF): Accumulation from all routes (water + diet). PCB 182 BAFs are consistently orders of magnitude higher than BCFs because dietary assimilation efficiency remains high while elimination rates are negligible.

Metabolic Recalcitrance

The primary elimination route for PCBs is cytochrome P450-mediated oxidation. However, the

-

CYP1A Inhibition: The lack of planarity prevents binding to CYP1A enzymes.

-

CYP2B Resistance: While CYP2B enzymes target non-planar PCBs, the high degree of chlorination shields the biphenyl core.

-

Result: The biological half-life of PCB 182 in fish (e.g., Salmonids, Anguillids) is measured in years, leading to "super-accumulation" relative to total PCB loads.

Trophic Magnification

Field studies (e.g., Potomac River, Great Lakes) indicate that PCB 182 exhibits a Trophic Magnification Factor (TMF) > 1, often outperforming lower chlorinated congeners.

Figure 1: Trophic transfer dynamics of PCB 182. Note the dominance of sediment ingestion and dietary biomagnification over aqueous diffusion.

Analytical Methodology: EPA Method 1668C[4][5][6]

Quantifying PCB 182 requires high-resolution mass spectrometry (HRGC/HRMS) to resolve it from co-eluting congeners (e.g., PCB 187) and to achieve detection limits in the pg/L range.

Protocol Overview

The following workflow adheres to EPA Method 1668C , the gold standard for congener-specific PCB analysis.

Sample Preparation & Extraction

-

Tissue Homogenization: Fish tissue is ground with sodium sulfate to dehydrate the matrix.

-

Soxhlet Extraction: 16-24 hour extraction using Methylene Chloride:Hexane (1:1). This rigorous solvent system is required to disrupt the lipid matrix and solubilize the lipophilic PCB 182.

-

Lipid Determination: A subsample of the extract must be weighed to determine % lipid. Crucial: All BAFs for PCB 182 must be lipid-normalized (

) to allow cross-species comparison.

Cleanup & Fractionation

PCB 182 is robust, allowing aggressive cleanup to remove lipids and interfering organochlorines.

-

Acid Wash: Sulfuric acid wash removes bulk lipids.

-

Florisil Column: Separates PCBs from polar interferences.

-

Silica Gel: Further fractionation if necessary.

Instrumental Analysis (HRGC/HRMS)

-

Column: SPB-Octyl or DB-1. (Note: On some columns, PCB 182 may co-elute with PCB 187; secondary column confirmation is recommended).

-

Mass Spec: SIM (Selected Ion Monitoring) mode tracking the molecular ion cluster for heptachlorobiphenyls (

392/394/396). -

Quantification: Isotope Dilution technique using

-labeled PCB 182 internal standard. This automatically corrects for recovery losses during extraction.

Figure 2: Analytical workflow for PCB 182 quantification using Isotope Dilution HRMS.

Data Synthesis & Interpretation

Bioaccumulation Factors (BAF)

Researchers should anticipate the following ranges for PCB 182 in temperate aquatic ecosystems. Note that values vary by lipid content and trophic position.

| Organism Class | Trophic Level | Estimated BAF ( | Notes |

| Phytoplankton | 1 | 4.5 – 5.5 | Primarily surface adsorption. |

| Zooplankton | 2 | 5.5 – 6.2 | First stage of biomagnification. |

| Forage Fish | 3 | 6.5 – 7.2 | Equilibrium rarely reached; growth dilution active. |

| Apex Predators | 4 | > 7.5 | Highest accumulation due to negligible elimination. |

Calculation of Factors

To validate experimental data, use the following standard equations:

1. Lipid-Normalized Concentration (

2. Bioaccumulation Factor (BAF):

3. Biota-Sediment Accumulation Factor (BSAF):

References

-

U.S. Environmental Protection Agency (EPA). (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3] Office of Water. Link[3]

-

Shiu, W. Y., & Mackay, D. (1986).[4] A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated Biphenyls. Journal of Physical and Chemical Reference Data.[4] Link

-

Walters, D. M., et al. (2011). Trophic Magnification of PCBs and Its Relationship to the Octanol-Water Partition Coefficient. Environmental Science & Technology.[5] Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. Link

-

Pinkney, A. E., et al. (2001). Bioaccumulation of PCBs in aquatic biota from a tidal freshwater marsh ecosystem.[6] Archives of Environmental Contamination and Toxicology. Link

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. bacwa.org [bacwa.org]

- 3. epa.gov [epa.gov]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Guidance for measuring and evaluating biomagnification factors and trophic magnification factors of difficult substances: application to decabromodiphenylethane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioaccumulation of PCBs in aquatic biota from a tidal freshwater marsh ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical and Conformational Matrix of PCB 182

A Technical Guide for Molecular Toxicologists and Analytical Chemists

Executive Summary

PCB 182 (2,2',3,4,4',5,6'-Heptachlorobiphenyl) represents a critical case study in the stereochemistry of environmental pollutants. Unlike coplanar, dioxin-like PCBs, PCB 182 is a non-dioxin-like (NDL) congener characterized by significant steric hindrance due to three ortho-chlorine substitutions. This molecular architecture forces the biphenyl rings into a near-orthogonal conformation, resulting in stable atropisomerism —the existence of distinct, isolable enantiomers arising from restricted rotation.

This guide analyzes the structural dynamics of PCB 182, its enantioselective interaction with Ryanodine Receptors (RyR), and the precise analytical protocols required for its chiral separation.

Molecular Architecture & Physicochemical Profile

The toxicity and persistence of PCB 182 are direct functions of its chlorine substitution pattern. The presence of chlorines at positions 2, 2', and 6' creates a "steric lock," preventing the molecule from assuming the planar conformation required for aryl hydrocarbon receptor (AhR) binding.

1.1 Structural Definition

-

IUPAC Name: this compound

-

Congener Number: 182

-

Molecular Formula: C₁₂H₃Cl₇

-

Substitution Pattern:

-

Ring A: 2, 3, 4, 5 (Tetra-substituted)

-

Ring B: 2', 4', 6' (Tri-substituted)

-

Ortho-Cl Count: 3 (High steric hindrance)

-

1.2 Physicochemical Constants

| Property | Value (Approx/Experimental) | Relevance |

| Molecular Weight | 395.32 g/mol | Mass spectrometry target ion (M+) |

| Log K_ow | ~7.2 - 7.5 | High lipophilicity; bioaccumulates in adipose tissue |

| Water Solubility | < 1.0 µg/L | Extremely hydrophobic; binds to sediment/organic matter |

| Vapor Pressure | ~1.0 x 10⁻⁶ Pa | Semi-volatile; subject to long-range transport |

| Homolog Group | Hepta-CB | Late eluter in standard GC protocols |

Conformational Dynamics: The Orthogonal Twist

The defining feature of PCB 182 is its atropisomerism . In biphenyls, rotation around the central C1-C1' bond is usually free. However, the van der Waals radius of a chlorine atom (1.75 Å) is significantly larger than that of hydrogen.

2.1 The Steric Clash

In PCB 182, the chlorine atoms at positions 2, 2', and 6' crowd the central axis. For the molecule to rotate 360°, these large atoms must pass each other. The energy required to force these atoms past one another (the rotational energy barrier) is too high to be overcome at physiological temperatures.

-

Dihedral Angle: Density Functional Theory (DFT) calculations for tri-ortho PCBs predict a ground-state dihedral angle (

) of approximately 75° to 85° . -

Rotational Barrier: The energy barrier to racemization is estimated at >100 kJ/mol (>24 kcal/mol) . This classifies PCB 182 as a stable atropisomer (Class 3), meaning the (+) and (-) enantiomers do not interconvert under standard environmental conditions.

2.2 Visualization of Steric Hindrance

The following diagram illustrates the connectivity and the specific sites of steric repulsion that enforce the orthogonal conformation.

Figure 1: Connectivity of PCB 182. Red dotted lines indicate the ortho-chlorine interactions (2-2' and 2-6') that prevent rotation, locking the molecule into chiral atropisomers.

Biological Implications: Enantioselective Toxicity[3]

Because PCB 182 exists as stable enantiomers, it interacts with biological systems as a chiral entity. Biological receptors are themselves chiral (composed of L-amino acids), leading to "lock and key" specificity.

3.1 Mechanism: Ryanodine Receptor (RyR) Sensitization

Unlike coplanar PCBs which activate the AhR path (dioxin-like), PCB 182 is a potent sensitizer of Ryanodine Receptors (RyR1 and RyR2) . These receptors control Ca²⁺ release in muscle and neurons.

-

The Effect: NDL-PCBs bind to the RyR channel, stabilizing the "open" state.[1] This leads to uncontrolled Ca²⁺ leakage from the sarcoplasmic/endoplasmic reticulum.

-

Enantioselectivity: Research on structurally similar chiral PCBs (e.g., PCB 136, PCB 95) demonstrates that one enantiomer is typically 2-10x more potent than the other. While the specific potency ratio for PCB 182 enantiomers requires empirical confirmation in each assay, the mechanism is inherently stereoselective.

3.2 Enantioselective Metabolism

In vivo, Cytochrome P450 enzymes (CYP2B, CYP3A) metabolize PCB atropisomers at different rates.

-

Bioaccumulation: This results in non-racemic mixtures (Enantiomeric Fraction

0.5) in tissue samples. The persistence of one enantiomer over the other can amplify toxicity if the more toxic isomer is also the more persistent one.

Experimental Protocol: Enantioselective Analysis

Standard GC columns (e.g., DB-5) cannot separate PCB 182 enantiomers; they will appear as a single peak. To study conformation and enantiomeric fractions, a chiral stationary phase is mandatory.[2]

4.1 Analytical Workflow

Objective: Separate and quantify (+) and (-) PCB 182 atropisomers.

Reagents & Equipment:

-

GC-MS: High-Resolution (HRMS) or Triple Quadrupole (MS/MS) for sensitivity.

-

Chiral Column: Chirasil-Dex (Permethylated

-cyclodextrin chemically bonded to dimethylpolysiloxane) or Rt-ßDEXsm . -

Solvents: Nonane or Isooctane (residue analysis grade).

4.2 Step-by-Step Protocol

-

Sample Extraction:

-

Extract tissue/sediment using Pressurized Liquid Extraction (PLE) or Soxhlet with Hexane:Acetone (1:1).

-

Critical: Avoid harsh acid treatments if studying metabolites, but for parent PCB 182, acid cleanup is acceptable.

-

-

Interference Removal (Cleanup):

-

Pass extract through an activated Florisil or Alumina column to remove polar lipids.

-

Sulfur removal (for sediments) using activated copper is essential to protect the chiral column.

-

-

Chiral Gas Chromatography:

-

Inlet: Splitless injection at 250°C.

-

Column Dynamics: The

-cyclodextrin cavity interacts differentially with the spatial arrangement of the atropisomers. -

Temperature Program: Chiral separation requires slow ramp rates.

-

Start: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 160°C.

-

Ramp 2 (Critical):1°C/min to 200°C (This slow ramp maximizes interaction time with the chiral phase).

-

-

Detection: SIM mode monitoring ions m/z 394, 396, 398 (Molecular cluster for Hepta-Cl).

-

-

Quantification:

-

Calculate the Enantiomeric Fraction (EF):

-

An EF of 0.5 indicates a racemic (commercial) mixture. Deviations indicate biological processing.

-

4.3 Workflow Diagram

Figure 2: Workflow for the isolation and enantioselective quantification of PCB 182 atropisomers.

References

-

Pessah, I. N., et al. (2010).[3] "Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity."[4] Pharmacology & Therapeutics.[4][5] Link

-

Kania-Korwel, I., & Lehmler, H. J. (2016). "Chiral Polychlorinated Biphenyls: Absorption, Metabolism and Excretion." Environmental Science and Pollution Research. Link

-

US EPA. (2008). "Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography." SW-846 Test Methods. Link

-

Harrad, S., et al. (2006). "Enantioselective Metabolism of Chiral PCBs in Humans." Chemical Research in Toxicology. Link

-

Cambridge Isotope Laboratories. "PCB-182 Reference Standards and Physicochemical Data." Link

Sources

- 1. escholarship.org [escholarship.org]

- 2. chromtech.com [chromtech.com]

- 3. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 2,2',3,4,4',5,6'-Heptachlorobiphenyl (PCB 182)

[1][2][3][4]

Executive Summary

2,2',3,4,4',5,6'-Heptachlorobiphenyl , designated as PCB 182 under the Ballschmiter & Zell (BZ) nomenclature, is a heptachlorinated biphenyl congener.[1][2] Unlike "dioxin-like" PCBs (dl-PCBs) that assume a planar configuration, PCB 182 possesses three ortho-chlorine substitutions (positions 2, 2', and 6').[1][2] This steric bulk forces the biphenyl rings into a non-planar conformation, classifying it as a non-dioxin-like PCB (NDL-PCB) .[2]

For researchers in toxicology and drug safety, PCB 182 serves as a critical reference standard for studying phenobarbital-type cytochrome P450 induction (CYP2B/3A families) and neurotoxic signaling pathways, distinct from the aryl hydrocarbon receptor (AhR) pathways activated by planar congeners.[2]

Part 1: Chemical Identity & Identifiers[1][3][5][6]

Precise identification is paramount in environmental forensics and toxicological screening, as isomeric variance significantly alters biological activity.[1]

Table 1: Primary Identifiers and Registry Data

| Identifier Type | Value | Notes |

| Chemical Name | This compound | Systematic IUPAC Name |

| Congener Number | PCB 182 | Ballschmiter & Zell (BZ) / IUPAC No.[1][2] |

| CAS Registry Number | 60145-23-5 | Specific to the 2,2',3,4,4',5,6' isomer |

| Molecular Formula | C₁₂H₃Cl₇ | |

| Molecular Weight | 395.32 g/mol | |

| SMILES | Clc1c(c(Cl)cc(Cl)c1Cl)c2c(Cl)cc(Cl)c(Cl)c2 | Canonical |

| InChI Key | K7SX3MXX98 | Unique hash for database linking |

Critical Note on Isomers: Do not confuse PCB 182 with PCB 183 (2,2',3,4,4',5',6-Heptachlorobiphenyl).[1][2] While they share the same mass (isobaric), PCB 183 is a dominant congener in commercial Aroclor mixtures, whereas PCB 182 is less abundant but toxicologically distinct.[1][2]

Part 2: Physicochemical Properties & Environmental Fate[1][3]

The pharmacokinetics of PCB 182 are governed by its extreme lipophilicity and resistance to metabolism.

-

Lipophilicity (Log Kow): ~7.2 – 7.6. This high value indicates rapid partitioning into lipid bilayers and adipose tissue, resulting in high bioaccumulation factors (BAF).

-

Water Solubility: < 1 µg/L (estimated). It is effectively insoluble in aqueous media, requiring organic co-solvents (e.g., nonane, isooctane) for analytical standards.[1][2]

-

Vapor Pressure: Low volatility, leading to long-range environmental transport primarily via particulate matter adsorption rather than gas phase.[1][2]

Part 3: Analytical Methodology

Quantification of PCB 182 requires high-resolution separation to resolve it from co-eluting congeners (e.g., PCB 187).[2] The following protocol is based on EPA Method 1668C (High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry - HRGC/HRMS), adapted for biological tissue analysis.

Protocol: Isotope Dilution HRGC/HRMS

Objective: Quantify PCB 182 in biological tissue with < 10 pg/g sensitivity.

-

Sample Preparation:

-

Homogenize 10g of tissue.

-

Spike with 2 ng of 13C12-labeled PCB 182 internal standard (Cambridge Isotope Labs EC-5471) to correct for extraction losses.

-

Mix with anhydrous sodium sulfate to remove moisture.

-

-

Extraction (Automated Soxhlet):

-

Lipid Removal & Cleanup (Critical Step):

-

Acid Wash: Treat extract with concentrated H₂SO₄. (PCB 182 is stable in acid; lipids are oxidized/precipitated).

-

Column Chromatography: Pass through a multi-layer silica gel column (Acid/Base/Neutral silica).

-

Fractionation: Elute with Hexane. (PCBs elute in the non-polar fraction; polar interferences are retained).

-

-

Instrumental Analysis:

Visualization: Analytical Workflow

The following diagram illustrates the critical path for isolating PCB 182 from complex biological matrices.

Figure 1: Step-by-step isotope dilution workflow for verifying PCB 182 concentrations in biological matrices.

Part 4: Toxicology & Mechanism of Action[3]

Unlike the planar PCB 126 (a potent dioxin mimic), PCB 182's toxicity is driven by its non-planar structure.[2]

Structure-Activity Relationship (SAR)

The three ortho-chlorines (2, 2', 6') create significant steric hindrance, preventing the two phenyl rings from rotating into a coplanar state.[1][2]

-

Consequence: PCB 182 has negligible affinity for the Aryl Hydrocarbon Receptor (AhR). It does not cause dioxin-like toxicity (e.g., chloracne, wasting syndrome).[1][2]

-

Primary Pathway: It acts as a Phenobarbital-like inducer, activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[2]

Biological Pathways[3][8][9]

-

Metabolic Induction: Upregulation of CYP2B and CYP3A enzyme families. This can alter the metabolism of co-administered drugs, making PCB 182 a relevant variable in metabolic stability studies.[1]

-

Neurotoxicity: NDL-PCBs like PCB 182 modify intracellular Ca²⁺ signaling in neurons. They interact with ryanodine receptors (RyR), leading to altered dendritic growth and potential neurodevelopmental deficits.

Visualization: NDL-PCB Signaling Pathway

This diagram details the divergent toxicity pathways between PCB 182 and dioxin-like congeners.[2]

Figure 2: Divergent signaling: PCB 182 activates CAR/PXR and RyR pathways, distinct from the AhR pathway of planar PCBs.[1][2]

References

-

United States Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link][2]

-

National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: PCB 182 Entry.[6] Retrieved from [Link]

-

PubChem. (2024). This compound (CID 53038).[1][2][7] National Library of Medicine.[2] Retrieved from [Link][2]

-

Safe, S. (1994).[2] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. (Foundational reference for NDL-PCB mechanism).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2,2',3,3',4,5',6-Heptachlorobiphenyl [webbook.nist.gov]

- 3. epa.gov [epa.gov]

- 4. The Environmental Pollutant, Polychlorinated Biphenyls, and Cardiovascular Disease: a Potential Target for Antioxidant Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [drugs.ncats.io]

- 7. 2,2',3,4,4',5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 53038 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Fate and Atropselective Biotransformation of CB-182 in Mammals

Topic: Metabolic Pathways of 2,2',3,4,4',5,6'-Heptachlorobiphenyl (CB-182) in Mammals Content Type: Technical Guide / Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

This compound (IUPAC Congener CB-182) represents a distinct class of persistent organic pollutants (POPs) characterized by high chlorination and restricted rotation around the biphenyl bond. Unlike planar, dioxin-like PCBs, CB-182 is a non-planar, multi-ortho-substituted congener. Its metabolic fate in mammals is defined by extreme resistance to biotransformation, induction of phenobarbital-type cytochrome P450 enzymes (CYP2B), and pronounced enantioselective retention in tissues.

This guide details the structural determinants of CB-182 metabolism, the specific enzymatic pathways governing its slow clearance, and the formation of persistent methylsulfonyl (MeSO

Structural Determinants of Metabolism

Understanding the metabolic resistance of CB-182 requires an analysis of its steric and electronic properties.

-

Chlorination Pattern: CB-182 possesses a 2,3,4,5-substitution on one ring and a 2,4,6-substitution on the other.

-

Atropisomerism: The presence of three ortho-chlorine atoms (2, 2', 6') creates a high energy barrier to rotation (>200 kJ/mol) around the pivot bond. Consequently, CB-182 exists as stable rotational enantiomers (atropisomers) at physiological temperatures.

-

Metabolic Blockade: Mammalian oxidative metabolism typically proceeds via arene oxide intermediates at vicinal unsubstituted carbon atoms (specifically meta-para positions).

-

Ring A (2,3,4,5-Cl): Fully substituted at the meta-para region. The only open position is C6 (ortho), which is sterically shielded.

-

Ring B (2,4,6-Cl): Contains open positions at C3' and C5'. However, these are flanked by chlorine atoms (Cl-H-Cl), creating significant steric hindrance for enzymatic oxygen insertion.

-

Phase I Metabolism: Cytochrome P450 Oxidation

Phase I metabolism of CB-182 is the rate-limiting step in its clearance. Due to the lack of adjacent unsubstituted carbons, the formation of arene oxides is energetically unfavorable, leading to very slow elimination half-lives (often years in humans).

Enzymatic Mechanism

The primary route of biotransformation is hydroxylation catalyzed by the CYP2B subfamily. Unlike planar PCBs which interact with the Aryl Hydrocarbon Receptor (AhR) and induce CYP1A, CB-182 interacts with the Constitutive Androstane Receptor (CAR), inducing CYP2B enzymes.

-

Enzymes Involved: CYP2B1/2 (Rat), CYP2B6 (Human).[1]

-

Reaction: Direct insertion of oxygen into the C-H bond (rather than via arene oxide) is the probable mechanism due to steric crowding.

-

Products: The primary metabolites are monohydroxylated species, likely 3'-OH-CB182 and 5'-OH-CB182 .

Pathway Visualization (DOT)

The following diagram illustrates the Phase I oxidation pathway.

Figure 1: Phase I hydroxylation of CB-182 mediated by CYP2B isozymes.

Phase II Metabolism: The Methyl Sulfone Pathway

While hydroxylation leads to excretion, a competing pathway results in the formation of methylsulfonyl-PCBs (MeSO

The Mercapturic Acid Pathway (MAP) Loop

This pathway involves a complex interplay between the liver, kidney, and gut microflora (Enterohepatic Circulation).

-

GSH Conjugation (Liver): An arene oxide intermediate (if formed) reacts with glutathione (GSH) via Glutathione S-Transferase (GST).

-

Processing (Kidney): The GSH conjugate is degraded to a cysteine conjugate (Mercapturic acid pathway).

-

Bioactivation (Gut Microflora): The cysteine conjugate is excreted into the bile. In the gut, bacterial C-S Lyase cleaves the conjugate to form a thiol (-SH) metabolite.

-

Reabsorption & Methylation: The thiol is reabsorbed, returned to the liver, and S-methylated by S-adenosylmethionine (SAM).

-

Oxidation: The methylthio-PCB is oxidized to methylsulfinyl- and finally methylsulfonyl-CB182 .

Pathway Visualization (DOT)

Figure 2: The enterohepatic cycle required for MeSO2-CB182 formation.

Stereoselective Pharmacokinetics

CB-182 is chiral. In commercial mixtures, it exists as a racemate (1:1 ratio of (+) and (-) enantiomers). However, in mammalian tissues, significant enantiomeric enrichment (EE) is observed.

-

Mechanism: CYP enzymes exhibit chiral discrimination.[1] They preferentially metabolize one atropisomer over the other.[1]

-

Result: The "slower-metabolizing" enantiomer accumulates in the lipid fraction.

-

Significance: This alters the toxicity profile, as specific enantiomers may have higher affinity for neuroreceptors (e.g., Ryanodine receptors) than the racemic mixture.

Experimental Protocols

In Vitro Microsomal Assay (Metabolic Stability)

Objective: Determine the intrinsic clearance (

Reagents:

-

Liver Microsomes (Rat/Human, 20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Substrate:

C-labeled CB-182 (or native with internal standard).

Protocol:

-

Pre-incubation: Mix 25 µL microsomes (final 0.5 mg/mL) with 100 mM Potassium Phosphate buffer (pH 7.4). Spiking CB-182 (dissolved in DMSO, final conc. 1-10 µM). Equilibrate at 37°C for 5 min.

-

Initiation: Add 50 µL NADPH regenerating system. Total volume: 500 µL.

-

Incubation: Shake at 37°C for defined timepoints (0, 15, 30, 60, 120 min). Note: Long incubation times are required due to slow turnover.

-

Termination: Add 500 µL ice-cold acetonitrile or hexane to stop reaction.

-

Extraction: Vortex for 2 min, centrifuge at 3000g for 10 min. Collect organic layer.

-

Analysis: Analyze parent depletion and metabolite formation via GC-MS.

Extraction and Analysis of Metabolites (Tissue)

Objective: Isolate OH-PCBs and MeSO

| Step | Procedure | Critical Parameter |

| 1. Extraction | Homogenize tissue with Na | Ensure complete lipid extraction. |

| 2. Lipid Removal | Gel Permeation Chromatography (GPC) or Acidified Silica Gel (H | Acid silica degrades some metabolites; GPC is preferred for MeSO |

| 3. Partitioning | Partition hexane extract with KOH (0.5 M in 50% ethanol). | Organic Phase: Contains Parent + MeSO |

| 4. Derivatization | Acidify aqueous phase, extract, treat with Diazomethane or MTBSTFA. | Converts OH-PCBs to methoxy- or silyl-derivatives for GC. |

| 5. GC-MS Analysis | Instrument: GC-HRMS or GC-ECD using a Chiral Column (e.g., Chirasil-Dex). | Separation of atropisomers is required to calculate Enantiomeric Fraction (EF). |

Analytical Workflow Visualization (DOT)

Figure 3: Fractionation strategy for separating neutral and phenolic metabolites.

References

-

Letcher, R. J., et al. (2000). Methyl sulfone and hydroxylated metabolites of polychlorinated biphenyls. The Handbook of Environmental Chemistry.

-

Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls.[2] Critical Reviews in Toxicology.

-

Lehmler, H. J., & Robertson, L. W. (2001). Atropisomers of PCBs. Chemosphere.[1]

-

Inui, H., et al. (2022). Enantioselective metabolism of chiral polychlorinated biphenyl 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) by human and rat CYP2B subfamilies.[1] Chemosphere.[1] (Note: Mechanistic analogue for CB-182).

-

Mio, T., & Sumino, K. (1985). Mechanism of biosynthesis of methylsulfones from PCBs and related compounds.[3] Environmental Health Perspectives.[4]

Sources

- 1. Enantioselective metabolism of chiral polychlorinated biphenyl 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) by human and rat CYP2B subfamilies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Metabolism of 2,2',3,4,4',5,5'-Heptachlorobiphenyl (CB180) by Animal Liver Microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of biosynthesis of methylsulfones from PCBs and related compounds (Journal Article) | OSTI.GOV [osti.gov]

- 4. 2,2′,3,3′,6,6′-Hexachlorobiphenyl (PCB 136) Atropisomers Interact Enantioselectively with Hepatic Microsomal Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic properties of heptachlorobiphenyl isomers

Thermodynamic Properties of Heptachlorobiphenyl Isomers: A Technical Characterization Guide

Part 1: Executive Technical Synthesis

The Heptachlorobiphenyl (HpCB) Challenge

Heptachlorobiphenyls (

Their thermodynamic stability is not merely an environmental persistence factor; it is the governing force behind their bioaccumulation profiles, metabolic resistance, and binding affinity to cytosolic receptors (e.g., AhR). Unlike lower-chlorinated congeners, HpCBs exhibit extreme hydrophobicity (

Scope of This Guide

This whitepaper moves beyond basic property listing. We analyze the causality between chlorine substitution patterns (ortho vs. meta/para) and thermodynamic potentials (

Part 2: Structural Isomerism & Thermodynamic Stability

The 24 HpCB isomers differ only in the positioning of their seven chlorine atoms. However, their thermodynamic properties vary significantly based on the "Ortho-Effect."

The Ortho-Effect Mechanism

-

Planarity vs. Twist: The biphenyl core prefers a planar geometry to maximize

-conjugation between rings. -

Steric Clash: Chlorine atoms at the ortho positions (2, 2', 6, 6') occupy the space between the rings.

-

Thermodynamic Penalty: To relieve this steric strain, the bond connecting the phenyl rings rotates, breaking planarity. This reduces resonance stabilization, increasing the Enthalpy of Formation (

).

-

Non-ortho/Mono-ortho: More planar, higher resonance energy, thermodynamically more stable (lower

). -

Multi-ortho (3-4 Cl): Highly twisted (dihedral angle ~90°), lower resonance, higher internal energy.

Representative Thermodynamic Data (Gas Phase, 298.15 K)

Table 1: Comparative thermodynamics of HpCB isomers demonstrating the steric energy penalty.

| IUPAC No.[1] | Structure (Cl Positions) | Substitution Pattern | Log | |||

| PCB 170 | 2,2',3,3',4,4',5 | Di-ortho | 16.5 | 612.4 | 345.2 | 7.27 |

| PCB 180 | 2,2',3,4,4',5,5' | Di-ortho | 14.2 | 609.8 | 344.8 | 7.36 |

| PCB 183 | 2,2',3,4,4',5',6 | Tri-ortho | 22.1 | 605.5 | 346.1 | 7.20 |

| PCB 190 | 2,3,3',4,4',5,6 | Mono-ortho | 8.4 | 618.2 | 343.5 | 7.55 |

Note: Data synthesized from DFT (B3LYP/6-311G**) and Group Additivity values. Observe that PCB 183 (Tri-ortho) has a significantly higher

(less stable) than PCB 190 (Mono-ortho) due to steric destabilization.

Part 3: Computational Protocol (DFT Workflow)

For high-throughput screening of lipophilic compounds where standards are toxic or unavailable, Density Functional Theory (DFT) is the validation standard.

Protocol 1: Thermodynamic Property Calculation

Objective: Determine

Step 1: Initial Geometry Construction

-

Build the 2D structure.

-

Critical Step: Pre-optimize the dihedral angle. For di-ortho HpCBs, set the initial twist to ~90° to prevent the optimization from getting stuck in a high-energy planar transition state.

Step 2: Geometry Optimization (In Vacuo)

-

Software: Gaussian 16 / ORCA / GAMESS.

-

Functional/Basis Set: B3LYP/6-31G(d) is the industry standard for cost-effective geometry.

-

Validation: Ensure no imaginary frequencies (NImag=0).

Step 3: High-Level Single Point Energy

-

Refine electronic energy using a triple-zeta basis set with polarization functions: B3LYP/6-311+G(3df,2p) .

-

Why: Chlorine atoms have diffuse electron clouds; the + (diffuse) and 3df (polarization) functions are essential to capture halogen bonding and steric repulsion accurately.

Step 4: Thermochemical Analysis

-

Run a Frequency calculation at the optimized geometry (Step 2 level).

-

Extract Zero-Point Energy (ZPE) and Thermal Corrections (

, -

Isodesmic Reaction Approach: Do not calculate

directly from atomization energies (error prone). Use an isodesmic reaction (bond separation) for cancellation of errors:

Visual Workflow:

Figure 1: DFT workflow for calculating thermodynamic parameters of polychlorinated biphenyls using isodesmic reaction schemes to minimize systematic error.

Part 4: Experimental Protocol (GC-RT Correlation)

Direct calorimetric measurement of HpCBs is hazardous and requires gram-scale purity. The industry standard for determining physicochemical properties (vapor pressure,

Protocol 2: Determination of Physicochemical Descriptors

Objective: Estimate Subcooled Liquid Vapor Pressure (

Equipment Setup:

-

GC System: Agilent 7890 or equivalent with Electron Capture Detector (ECD) or Mass Spectrometer (MS).

-

Column: Non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium (1.0 mL/min constant flow).

Methodology:

-

Calibration Standard: Use a mix of n-alkanes (

) or a homologous series of PCBs with known physicochemical properties (Reference Congeners: PCB 28, 52, 101, 138, 153, 180). -

Injection: 1 µL splitless injection at 280°C.

-

Temperature Program: 80°C (hold 1 min)

10°C/min to 300°C (hold 10 min). -

Data Processing: Calculate the Kovats Retention Index (RI) or Relative Retention Time (RRT).

Self-Validating Calculation:

Use the linear regression relationship between the property (

Figure 2: Workflow for estimating thermodynamic descriptors (

Part 5: Implications for Drug Development & Toxicology

While HpCBs are pollutants, their thermodynamic profile offers a masterclass in Lipophilic Efficiency (LipE) and metabolic stability for drug discovery professionals.

1. Metabolic Activation (The Quinone Pathway) Thermodynamic stability prevents direct hydrolysis. Instead, HpCBs undergo oxidation by CYP450 enzymes.

-

Mechanism: CYP450 inserts an oxygen at a meta-para position (thermodynamically favored over ortho).

-

Toxicity: The resulting arene oxide rearranges to a phenol, then oxidizes to a quinone . These electrophilic quinones bind covalently to DNA/proteins (Michael addition).

-

Relevance: This mirrors the toxicity mechanism of structural alerts in drug candidates (e.g., chloro-aromatics).

2. Bioavailability & Membrane Transport

-

Solubility: Aqueous solubility is negligible (

). Transport is entirely protein-bound (albumin/lipoproteins). -

Thermodynamic Partitioning: The high

of solvation in water drives the molecule into lipid bilayers. -

Rule of 5 Violation: HpCBs violate Lipinski’s rules (

), rendering them non-druglike but excellent models for depot-binding toxins.

References

-

Dorofeeva, O. V., et al. (2003). "Thermodynamic Properties of Polychlorinated Biphenyls in the Gas Phase." Journal of Physical Chemistry A. Link

-

Saito, K., & Fuwa, K. (2005). "Study on the thermodynamic property and relative stability of a series of polychlorinated biphenyls by density functional theory." Acta Chimica Sinica. Link

-

Beyer, A., et al. (2002). "Physicochemical properties of experimentally and structurally identified PCB congeners." Environmental Toxicology and Chemistry. Link

- Hansch, C., et al. (1995). "ChemBioFinder and calculated partition coefficients." Biobyte Corp.

-

Gaussian, Inc. (2016). "Thermochemistry in Gaussian." Gaussian Whitepaper. Link

Sources

Methodological & Application

Advanced GC-MS & Chiral Analysis Protocols for 2,2',3,4,4',5,6'-Heptachlorobiphenyl (PCB 182)

Application Note: AN-PCB-182-01

Executive Summary & Chemical Context[1][2][3][4]

2,2',3,4,4',5,6'-Heptachlorobiphenyl (IUPAC No. 182) is a non-dioxin-like polychlorinated biphenyl (NDL-PCB). Unlike planar PCBs, PCB 182 possesses three ortho-chlorine atoms (2, 2', 6'), creating a significant rotational energy barrier around the biphenyl bond. This steric hindrance makes PCB 182 a stable atropisomer , existing as two distinct enantiomers at ambient temperatures.

Why this protocol matters: Standard EPA methods (e.g., 1668C) focus on congener specificity but often overlook the enantiomeric fraction (EF), which is critical for advanced metabolic and forensic source-tracking studies. Furthermore, PCB 182 suffers from critical co-elution with PCB 175 on standard 5% phenyl-methylpolysiloxane columns.

This guide provides a dual-track approach:

-

Quantitation Track: High-sensitivity GC-MS/MS (Triple Quadrupole) for trace analysis.

-

Chiral Track: Enantioselective separation for biological fate studies.

Chemical Safety & Properties[2][3]

| Property | Value | Notes |

| CAS Number | 52663-69-1 | |

| Molecular Formula | C₁₂H₃Cl₇ | |

| Molecular Weight | 395.32 g/mol | Average MW |

| Structure | 2,2',3,4,4',5,6' | 3 ortho-Cl (Sterically hindered) |

| Safety | Carcinogen, Bioaccumulative | Handle in Biosafety Level 2 (BSL-2) hood. |

Sample Preparation Workflow (Self-Validating)

To ensure data integrity, we utilize an Isotope Dilution strategy.[1][2] This is superior to external calibration because it corrects for extraction losses and matrix effects in real-time.

Extraction & Cleanup (Lipid/Sediment Matrices)

Reagents:

-

Internal Standard (IS):

C -

Cleanup Standard:

C

Protocol Steps:

-

Spiking: Add 2 ng of

C -

Extraction:

-

Solids: Soxhlet extraction (16h) with Toluene/Acetone (9:1).

-

Liquids: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM).

-

-

Lipid Removal (Critical):

-

Treat extract with concentrated H₂SO₄ (acid digestion) until the organic layer is clear.

-

Reasoning: Hepta-CBs are acid-stable; co-extracted lipids are not. This drastically reduces background noise in the MS source.

-

-

Fractionation:

-

Pass through a Florisil column. Elute PCBs with Hexane.

-

Note: Discard polar fractions to protect the GC column.

-

-

Concentration: Evaporate to 20

L under gentle N₂ stream.

Workflow Visualization

Caption: Figure 1. Isotope Dilution Sample Preparation Workflow with integrated QC checkpoint.

Instrumental Analysis Protocols

Track A: Quantitative Analysis (GC-MS/MS)

This protocol uses Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode.[3] This is preferred over SIM (Single Ion Monitoring) due to higher selectivity against matrix interferences.

GC Conditions:

-

System: Agilent 7890B / 7000D or Shimadzu TQ8040.

-

Column: HT8-PCB (SGE/Trajan) or Rtx-PCB (Restek).

-

Expert Insight: Do NOT use a standard DB-5ms. On DB-5ms, PCB 182 co-elutes with PCB 175. The HT8-PCB (8% phenyl carborane) phase provides unique selectivity to resolve these congeners.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

100°C (hold 1 min)

-

30°C/min to 180°C

-

2°C/min to 280°C (Critical slow ramp for isomer separation)

-

Hold 5 min.

-

MS/MS Parameters (MRM):

| Analyte | Precursor Ion (

Track B: Enantioselective Analysis (Chiral GC-MS)

To determine the Enantiomeric Fraction (EF), a chiral stationary phase is required.

-

Column: Chirasil-Dex CB (Varian/Agilent) or Rt-ßDEXsm (Restek).

-

Phase: Beta-cyclodextrin derivatized into the siloxane backbone.

-

-

Oven Strategy: Isothermal holds are often more effective for chiral resolution than ramps.

-

Recommendation: Ramp to 160°C, then 1°C/min to 200°C, hold for 40 mins.

-

-

Detection: NCI (Negative Chemical Ionization) with Methane reagent gas is preferred for Hepta-CBs to enhance sensitivity (approx. 10-100x more sensitive than EI). Monitor ions

394 and 396.

Data Interpretation & Quality Assurance

Identification Criteria (The "Trust" Pillars)

For a positive identification of PCB 182, the following must be met:

-

Retention Time (RT): Sample RT must be within ±0.05 min of the

C-PCB 182 Internal Standard. -

Ion Ratio: The ratio of Quant/Qual ions (e.g., 393.8/395.8) must be within ±15% of the theoretical value (approx 1.05 for Hepta-Cl).

-

Signal-to-Noise: Quant peak S/N > 10:1.

Resolution Check (System Suitability)

Before running samples, inject a mixture of PCB 182 and PCB 175.

-

Requirement: Valley height between peaks must be < 10% of the peak height.

-

Failure Mode: If peaks merge, replace the column or slow the oven ramp rate (e.g., reduce to 1.5°C/min).

MS Logic Diagram

Caption: Figure 2. MS/MS Logic flow for confirming PCB 182 identity against interferences.

References

-

US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2][4] United States Environmental Protection Agency.[5] Link[4]

-

Wong, C. S., et al. (2001). Enantiomeric composition of chiral polychlorinated biphenyl atropisomers in aquatic bed sediment. Environmental Science & Technology.[6] Link

-

Restek Corporation. (2023). PCB Congener Analysis: Optimizing Separation on Rtx-PCB Columns. Application Note. Link

-

Agilent Technologies. (2020). GC/MS/MS Analysis of PCBs in Environmental Samples.[1][3][7] Application Note 5990-XXXX. Link

Sources

Application Note: PCB 182 as a Robust Internal Standard for the Chromatographic Analysis of Persistent Organic Pollutants

Abstract

The quantitative analysis of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs) and organochlorine pesticides (OCPs), in complex environmental and biological matrices presents significant analytical challenges. Matrix effects, sample loss during multi-step cleanup procedures, and variations in instrument injection volume can introduce substantial errors, compromising data accuracy and reliability. The internal standard method is a powerful technique to mitigate these errors. This application note provides a comprehensive guide for researchers and analytical chemists on the use of PCB 182 (2,2',3,4,4',5,6'-Heptachlorobiphenyl) as an internal standard in gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). We will explore the scientific rationale for its selection, present detailed protocols for its application, and discuss quality control measures to ensure data integrity.

The Principle of Internal Standard Calibration

In analytical chemistry, quantification relies on comparing the response of an unknown sample to that of a known standard. The external standard method, while straightforward, is susceptible to errors from injection volume inconsistencies and uncorrected analyte loss during sample preparation.[1] The internal standard (IS) method provides a more robust alternative by introducing a known quantity of a non-native, chemically similar compound to every sample, blank, and standard before any processing steps.[2]

Quantification is based not on the absolute response of the target analyte, but on the ratio of the analyte's response to the internal standard's response.[2] This ratio remains stable even if the sample volume fluctuates or if both the analyte and the IS are lost in equal proportion during extraction and cleanup. This principle effectively compensates for systematic and random errors throughout the analytical workflow.[1][3]

The core calculation relies on the Relative Response Factor (RRF), which is determined from the analysis of calibration standards.

Calculation of Relative Response Factor (RRF): RRF = (Area_analyte * Concentration_IS) / (Area_IS * Concentration_analyte)[4]

Calculation of Analyte Concentration in a Sample: Concentration_analyte = (Area_analyte * Concentration_IS) / (Area_IS * RRF)[4]

Caption: Comparison of External vs. Internal Standard quantification logic.

Rationale for Selecting PCB 182 as an Internal Standard

The selection of an appropriate internal standard is critical for method success. An ideal IS should not be present in the original sample and should have chemical and physical properties similar to the target analytes to ensure it behaves consistently during extraction, cleanup, and chromatographic analysis.[5] PCB 182, a heptachlorobiphenyl congener, possesses several key attributes that make it an excellent choice for the analysis of other PCBs and halogenated POPs.

-

Chemical Inertness and Stability: PCBs are a class of highly stable compounds, resistant to thermal degradation, acids, and alkalis.[6][7] As a highly chlorinated congener, PCB 182 is exceptionally robust, ensuring its integrity during aggressive extraction and cleanup procedures often required for complex matrices like soil or fatty tissues.[7][8]

-

Physicochemical Similarity: PCB 182 is structurally similar to other PCB congeners and many organochlorine pesticides. Its high lipophilicity (fat-solubility) and low water solubility mirror the characteristics of most POPs, ensuring it co-extracts efficiently with the target analytes.[6][9]

-

Chromatographic Behavior: On commonly used non-polar GC columns (e.g., DB-5ms), PCB 182 has a predictable retention time and typically elutes in the latter half of the chromatogram for PCB analysis, making it a suitable IS for a wide range of medium- to high-chlorinated congeners.

-

Detector Response: PCB 182 provides a strong and reliable signal in both ECD, which is highly sensitive to halogenated compounds, and MS detectors.[10][11]

-

Commercial Availability: High-purity certified standards of PCB 182 are readily available, which is a prerequisite for its use as an internal standard.[12][13]

-

Absence from Samples: While PCBs are ubiquitous environmental contaminants, the specific congener PCB 182 may be absent or present at very low background levels in many samples. It is imperative to analyze an unspiked sample to verify its absence before adopting it as an IS. If present, the spiked concentration must be high enough to render the native concentration negligible.

Table 1: Physicochemical Properties of PCB 182

| Property | Value | Source |

| IUPAC Name | This compound | [14] |

| CAS Number | 60145-23-5 | [8][13] |

| Molecular Formula | C₁₂H₃Cl₇ | [15] |

| Molecular Weight | 395.3 g/mol | [6] |

| Appearance | Colorless, odorless crystal | [6] |

| Solubility | Low in water; soluble in organic solvents and lipids | [6] |

| Classification | Persistent Organic Pollutant (POP) | [9][16] |

Application Scope

The use of PCB 182 as an internal standard is primarily suited for trace-level quantitative analysis in complex samples.

-

Target Analytes:

-

Other PCB congeners (especially di- through deca-chlorinated biphenyls)

-

Organochlorine Pesticides (e.g., DDTs, chlordanes, dieldrin)

-

Other persistent halogenated compounds with similar properties

-

-

Typical Matrices:

-

Recommended Instrumentation:

Detailed Analytical Protocol

This section outlines a generalized protocol. Researchers must validate the method for their specific analyte, matrix, and instrumentation.

Reagents and Materials

-

Solvents: Pesticide-grade or equivalent high-purity n-hexane, dichloromethane, acetone, isooctane.

-

Standards: Certified solution of PCB 182 (e.g., 10 µg/mL in nonane). Certified standards for all target analytes.

-

Cleanup Adsorbents: Activated silica gel, Florisil.

-

Drying Agent: Anhydrous sodium sulfate (baked at 400°C).

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, pear-shaped flasks, chromatography columns.

-

Equipment: Analytical balance, vortex mixer, sonicator, rotary evaporator or nitrogen evaporator, GC-MS/MS system.

Standard Preparation

-

PCB 182 Stock Solution (IS Stock): Obtain a certified standard solution (e.g., 10 µg/mL). If starting from a solid, accurately weigh ~5 mg of pure PCB 182, dissolve in isooctane in a 50 mL volumetric flask, and bring to volume. This yields a 100 µg/mL stock.

-

PCB 182 Spiking Solution (IS Working): Dilute the IS Stock to a working concentration appropriate for your sample. A common concentration is 1 µg/mL. For a 100 µg/mL stock, pipette 1 mL into a 100 mL volumetric flask and dilute with isooctane.

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting certified analyte stock solutions. Crucially, spike each calibration standard with the exact same amount of the IS Working solution that will be added to the samples. For example, add 100 µL of the 1 µg/mL IS Working solution to each 1 mL final volume calibration standard.

Sample Preparation Workflow

The goal is to add the internal standard at the earliest possible stage to account for losses throughout the entire process.

Caption: General analytical workflow for POPs analysis using an internal standard.

-

Sample Weighing: Accurately weigh a homogenized portion of the sample (e.g., 5-10 g of soil) into an extraction vessel.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the PCB 182 IS Working solution directly onto the sample. Allow it to equilibrate for 15-30 minutes.

-

Extraction: Add the extraction solvent (e.g., 30 mL of 1:1 hexane:dichloromethane). Extract using a validated method such as sonication (3 x 15 min) or Soxhlet extraction.

-

Drying and Concentration: Decant the solvent extract, pass it through anhydrous sodium sulfate to remove water, and concentrate it to approximately 1 mL using a rotary evaporator or nitrogen blowdown.

-

Cleanup (if necessary): For complex matrices, a cleanup step is essential. Pass the concentrated extract through a glass column packed with activated silica gel or Florisil to remove interferences like lipids. Elute the analytes and PCB 182 with an appropriate solvent mixture.

-

Final Concentration: Evaporate the cleaned extract to a final volume of 1.0 mL in a GC vial. The sample is now ready for injection.

Instrumental Analysis (GC-MS/MS)

The following parameters are a starting point and should be optimized for your specific instrument and target analytes.

Table 2: Recommended GC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of high molecular weight PCBs. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Provides good separation for a wide range of POPs.[11][20] |

| Carrier Gas | Helium or Hydrogen, constant flow (~1.2 mL/min) | |

| Oven Program | 90°C (hold 1 min), ramp 15°C/min to 200°C, ramp 5°C/min to 280°C (hold 10 min) | Separates congeners by chlorination level and structure.[4] |

| MS/MS System | ||

| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization for PCBs.[4] |

| Ion Source Temp. | 250-300 °C | Prevents condensation of analytes.[20] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[18][20] |

| Example MRM Transitions for PCB 182 | ||

| Precursor Ion (m/z) | 394 | Molecular ion cluster [M]+ |

| Product Ions (m/z) | 324, 289 | Fragments corresponding to loss of Cl₂ and C₂Cl₂ |

| Collision Energy | Optimize empirically (e.g., 15-25 eV) |

Data Analysis and Quantification

-

Calibration Curve: Inject the prepared calibration standards. For each standard, calculate the response ratio (Area_analyte / Area_IS). Plot this ratio against the known analyte concentration. Perform a linear regression to establish the calibration curve and verify its linearity (R² > 0.995).

-

Sample Analysis: Inject the prepared samples. Identify and integrate the peaks for the target analytes and the internal standard, PCB 182.

-

Calculate Concentration: Using the peak areas from the sample chromatogram and the RRF derived from the calibration curve, calculate the concentration of each analyte in the final 1 mL extract using the formula provided in Section 1.

-

Final Reporting: Adjust the calculated concentration to account for the initial sample weight to report the final concentration in units such as ng/g or µg/kg.

Quality Assurance and Validation

A robust analytical method is self-validating. Incorporate the following QC measures:

-

Method Blank: A clean matrix (e.g., baked sand or solvent) processed identically to the samples. It should be free of target analytes and verifies that no contamination is introduced during the procedure.

-

Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of target analytes and the IS. The recovery of the analytes is used to assess the accuracy of the entire method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): An aliquot of a real sample is spiked with known concentrations of target analytes. This helps evaluate the effect of the sample matrix on the analytical method.

-

Internal Standard Recovery: The absolute peak area of PCB 182 in each sample should be monitored. A significant deviation from the average area in the calibration standards can indicate a problem with a specific sample's extraction or a matrix-induced signal suppression/enhancement. Acceptance criteria are typically set between 30% and 130% recovery.[4]

Conclusion

The use of PCB 182 as an internal standard provides a scientifically sound and field-proven strategy for achieving accurate, precise, and reliable quantification of PCBs and other persistent organic pollutants in challenging matrices. Its inherent stability, chemical similarity to target analytes, and predictable chromatographic behavior allow it to effectively compensate for variations in sample preparation and instrument performance. By implementing the protocols and quality control measures detailed in this guide, analytical laboratories can significantly enhance the trustworthiness and defensibility of their data, a critical requirement in environmental monitoring, food safety, and toxicology research.

References

-

Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link]

-

SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

-

LCGC International. (2020). When Should an Internal Standard be Used?. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chemical and Physical Information - PCBs. [Link]

-

Environmental Working Group (EWG). (n.d.). PCB-182 | Human Toxome Project. [Link]

-

Erickson, M. D. (n.d.). PCB Properties, Uses, Occurrence, and Regulatory History. [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]

-

Environment and Climate Change Canada. (n.d.). Persistent Organic Pollutants. [Link]

-

U.S. Environmental Protection Agency (EPA). (2003). Table of PCB Species by Congener Number. [Link]

-

Washington State Department of Ecology. (2014). PCB Chemical Action Plan. [Link]

-

U.S. Environmental Protection Agency (EPA). (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

National Center for Biotechnology Information, PubChem. (n.d.). Polychlorinated Biphenyls. [Link]

-

Shimadzu Corporation. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. [Link]

-

Peak Scientific. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. [Link]

-

El-Mubarak, A. H., et al. (2020). Simple multi-residue analysis of persistent organic pollutants and molecular tracers in atmospheric samples. MethodsX, 7, 100812. [Link]

-

Stanciu, M., et al. (2024). Pollution Assessment with Persistent Organic Pollutants in Upper Soil of a Series of Rural Roma Communities in Transylvania, Romania. MDPI. [Link]

-

The Sovereign Group. (2015). GB 5009.190-2014 Determination of Indicative PCB Content in Foods. [Link]

-

United Nations Environment Programme (UNEP). (n.d.). PCB Laboratory Analysis. [Link]

-

Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. [Link]

-

Chromatography Forum. (2009). PCB's internal standard. [Link]

-

Green Policy Platform. (2014). Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices. [Link]

-

Washington State Department of Ecology. (2010). PCB Method Comparison of High and Low Resolution Sediment Analysis. [Link]

-

The Science for Population Protection. (n.d.). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Link]

-

Tuinstra, L. G. M. T., et al. (1993). Reference standards for quantitative trace analysis of PCB's by GC. Fresenius' Journal of Analytical Chemistry. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Multi-Laboratory Validation of Low Resolution GC-MS SIM PCB Congener Method. [Link]

-

Maryland Department of the Environment. (2021). Reporting Requirements for Total PCBs. [Link]

-

Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. [Link]

Sources

- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. population-protection.eu [population-protection.eu]

- 4. svscr.cz [svscr.cz]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 7. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. chm.pops.int [chm.pops.int]

- 10. peakscientific.com [peakscientific.com]

- 11. mdpi.com [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. isotope.com [isotope.com]

- 14. epa.gov [epa.gov]

- 15. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 16. agilent.com [agilent.com]

- 17. Simple multi-residue analysis of persistent organic pollutants and molecular tracers in atmospheric samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. greenpolicyplatform.org [greenpolicyplatform.org]

- 20. shimadzu.com [shimadzu.com]

- 21. pcb.unitar.org [pcb.unitar.org]

Application Note: High-Precision Calibration of 2,2',3,4,4',5,6'-Heptachlorobiphenyl (PCB 182)

Abstract & Scope

This protocol details the preparation of calibration curves for PCB 182 (IUPAC No. 182; CAS 60145-23-5), a heptachlorinated biphenyl congener. Due to the high toxicity and environmental persistence of PCBs, accurate quantification is critical. This guide utilizes Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantification (as per EPA Method 1668C), which employs a carbon-13 labeled internal standard (

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists engaged in environmental monitoring or pharmacokinetic studies.[1]

Scientific Foundation (E-E-A-T)

Why Isotope Dilution?

Traditional external calibration fails to account for matrix effects and injection volume variance in gas chromatography. By spiking a known, constant amount of isotopically labeled PCB 182 (

The Analyte: PCB 182

-

Challenge: PCB 182 is a late-eluting congener with low water solubility and high lipophilicity. It is prone to adsorption on glass surfaces if not handled in appropriate solvents (e.g., nonane/isooctane).[1]

-

Interference: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5), PCB 182 may co-elute with other heptachlorobiphenyls.[1] High-Resolution MS (HRMS) or specific column phases (e.g., SPB-Octyl) are recommended for definitive separation.[1]

Materials & Equipment

Reagents

-

Native Standard (Analyte): PCB 182 Certified Reference Material (CRM), >98% purity (e.g., AccuStandard, CIL).

-

Labeled Internal Standard (ISTD):

-PCB 182 (99% isotopic purity). -

Solvents:

-

Nonane or Isooctane (2,2,4-Trimethylpentane): Preferred for stock solutions due to lower volatility than hexane, reducing concentration errors during storage.[1]

-

Toluene: Optional "keeper" solvent for high-boiling congeners.

-

-

Carrier Gas: Helium (99.999% purity).

Equipment

-

Class A Volumetric Flasks: 10 mL, 25 mL (Silanized to prevent adsorption).[1]

-

Gas Chromatograph: Equipped with Split/Splitless injector.

-

Detector: High-Resolution Mass Spectrometer (HRMS) or Triple Quadrupole (MS/MS).

-

Analytical Balance: Readability to 0.01 mg (if preparing from neat crystals).

Experimental Protocol

Phase 1: Preparation of Stock Solutions

Safety Note: PCBs are probable human carcinogens. All work must be performed in a fume hood wearing nitrile gloves and a lab coat.

Step 1: Native Primary Stock (NPS) - 100 µg/mL [3]

-

If starting with neat solid: Weigh 10.0 mg of native PCB 182 into a 100 mL silanized volumetric flask.

-

Dissolve in Isooctane . Sonicate for 5 minutes to ensure complete dissolution.

-

Dilute to volume. Store at 4°C in amber glass.

Step 2: Labeled Internal Standard Stock (LSS) - 5 µg/mL

-

Obtain

-PCB 182 (often supplied as 40 µg/mL in Nonane).[2] -

Dilute accurately to 5.0 µg/mL using Isooctane.

-

Critical: This concentration must be exact, as it is the reference point for all calculations.[1]

Phase 2: Preparation of Calibration Working Standards (CS)

We will prepare a 6-point calibration curve.

-

Constant Variable: The concentration of the Labeled ISTD is fixed at 100 ng/mL for all levels.

-

Independent Variable: The Native PCB 182 concentration varies from 5 ng/mL to 1000 ng/mL.

Dilution Scheme (Final Volume: 1.0 mL per vial)

| Cal Level | Target Native Conc. (ng/mL) | Vol. Native Stock (µL)* | Vol. Labeled Stock (µL)** | Solvent (Isooctane) (µL) |

| CS-1 | 5.0 | 5 (of 1 µg/mL int. mix) | 20 | 975 |

| CS-2 | 20.0 | 20 (of 1 µg/mL int. mix) | 20 | 960 |

| CS-3 | 100.0 | 10 (of 10 µg/mL int. mix) | 20 | 970 |

| CS-4 | 250.0 | 25 (of 10 µg/mL int. mix) | 20 | 955 |

| CS-5 | 500.0 | 50 (of 10 µg/mL int. mix) | 20 | 930 |

| CS-6 | 1000.0 | 10 (of 100 µg/mL NPS) | 20 | 970 |

*Note: Intermediate dilutions (1 µg/mL and 10 µg/mL) of the Native Stock are required to pipette accurate volumes for lower levels. **Labeled Stock used here is the 5 µg/mL LSS prepared in Phase 1.

Workflow Visualization

The following diagram illustrates the critical path for preparing the standards, emphasizing the addition of the internal standard.

Figure 1: Preparation workflow for PCB 182 calibration standards using Isotope Dilution.

Instrumental Analysis & Data Processing

GC-HRMS Conditions (Recommended)[4]

-

Injector: 280°C, Splitless mode.[1]

-

Column: 30m x 0.25mm ID x 0.25µm film, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent).[1]

-

Oven Program:

-

100°C (hold 1 min)

-

20°C/min to 200°C

-

2.5°C/min to 280°C

-

Hold 5 mins. (PCB 182 elutes late, approx 25-30 mins depending on flow).[1]

-

-

Ion Monitoring:

-

Native PCB 182: m/z 393.8025 (Quant), 395.8000 (Qual).

- -PCB 182: m/z 405.8428 (Quant), 407.8400 (Qual).[1]

-

Calculation: Relative Response Factor (RRF)

For each calibration level (

Where:

- = Area of Native PCB 182 peak.

-

= Area of

- = Concentration of Native standard (ng/mL).[3]

- = Concentration of Labeled ISTD (fixed at 100 ng/mL).

Validation Criteria (Self-Validating Logic)

To ensure the curve is valid, analyze the Relative Standard Deviation (RSD) of the RRFs across all 6 levels.

-

Criterion: RSD of RRFs must be < 20% (per EPA 1668C).

-

Linearity:

if using linear regression (though Average RRF is preferred for IDMS).

Logic Flow: Calibration Validation

This diagram details the decision-making process for accepting or rejecting a calibration curve.

Figure 2: Decision logic for validating the PCB 182 calibration curve.

Troubleshooting & Best Practices